2-Bromo-2-methylcyclopropane-1-carbaldehyde
Overview
Description
2-Bromo-2-methylcyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C5H7BrO and a molecular weight of 163.01 . It is used in scientific research.
Molecular Structure Analysis
The InChI code for 2-Bromo-2-methylcyclopropane-1-carbaldehyde is1S/C5H7BrO/c1-5(6)2-4(5)3-7/h3-4H,2H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The predicted boiling point of 2-Bromo-2-methylcyclopropane-1-carbaldehyde is 161.4±33.0 °C and its predicted density is 1.760±0.06 g/cm3 .Scientific Research Applications
Reactivity and Synthetic Applications
Methylene- and alkylidenecyclopropane derivatives, similar in structure to 2-Bromo-2-methylcyclopropane-1-carbaldehyde, exhibit a range of reactivities due to their strained cyclic structures. These reactivities include ring-opening reactions, cycloadditions, and various rearrangements, which are crucial for synthesizing complex organic molecules. The unique chemical behavior of these compounds can be leveraged in designing synthetic routes for pharmaceuticals and agrochemicals, where specific functional groups are introduced in a controlled manner (Pellissier, 2010; Pellissier, 2014).
Polymerization Potential
The polymerization of higher aldehydes and related compounds, including methylene- and alkylidenecyclopropanes, has been explored for creating new polymeric materials. These materials could have applications in various fields, from industrial manufacturing to biomedical devices, depending on the specific properties of the polymers produced (Kubisa et al., 1980).
Flavour Chemistry
Branched chain aldehydes play a significant role in the flavor profiles of many foods, contributing to nutty, fruity, and buttery notes. Understanding the pathways for the formation and breakdown of these compounds can help in controlling the flavor profiles of food products, enhancing consumer appeal (Smit et al., 2009).
Safety And Hazards
The safety data sheet for 2-Bromo-2-methylcyclopropane-1-carbaldehyde indicates that it is a highly flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces .
Relevant Papers Unfortunately, the search results did not provide any specific peer-reviewed papers related to 2-Bromo-2-methylcyclopropane-1-carbaldehyde . Further literature search may be required to find relevant studies.
properties
IUPAC Name |
2-bromo-2-methylcyclopropane-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c1-5(6)2-4(5)3-7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOOUUOWYSFVTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-methylcyclopropane-1-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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